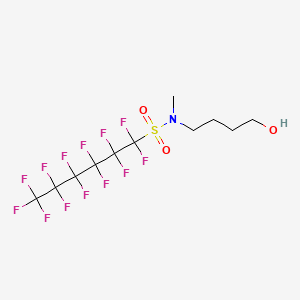
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- is a perfluoroalkyl sulfonamide compound. Perfluoroalkyl sulfonamides are a class of chemicals known for their unique properties, including high thermal stability, chemical resistance, and surfactant properties. These compounds are often used in various industrial applications due to their ability to repel water and oil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- typically involves the following steps:
Fluorination: The starting material, hexanesulfonamide, undergoes a fluorination process to introduce the perfluoroalkyl groups. This is usually achieved using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions.
Hydroxybutylation: The fluorinated intermediate is then reacted with 4-hydroxybutylamine to introduce the hydroxybutyl group. This reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution.
Methylation: Finally, the compound is methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) to introduce the N-methyl group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Methyl iodide (CH3I)
Major Products Formed
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Amines, Alcohols
Substitution: Various sulfonamide derivatives
Scientific Research Applications
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- has several scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of biological membranes and as a model compound for understanding the behavior of perfluoroalkyl substances in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of water and oil-repellent coatings, lubricants, and fire-fighting foams.
Mechanism of Action
The mechanism of action of 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- involves its interaction with various molecular targets and pathways:
Surfactant Properties: The compound’s perfluoroalkyl groups provide it with surfactant properties, allowing it to reduce surface tension and form micelles in aqueous solutions.
Membrane Interaction: The hydroxybutyl and sulfonamide groups enable the compound to interact with biological membranes, potentially altering their permeability and fluidity.
Chemical Stability: The presence of perfluoroalkyl groups imparts high chemical stability, making the compound resistant to degradation and suitable for use in harsh environments.
Comparison with Similar Compounds
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- can be compared with other similar compounds, such as:
Perfluorooctanesulfonamide (PFOSA): Similar in structure but with a longer perfluoroalkyl chain. PFOSA is widely used in industrial applications but has raised environmental concerns due to its persistence and bioaccumulation.
Perfluorobutanesulfonamide (PFBS): Has a shorter perfluoroalkyl chain, making it less persistent in the environment compared to PFOSA. PFBS is used in various applications, including fire-fighting foams and coatings.
Perfluorohexanesulfonamide (PFHxS): Similar in structure but with a different functional group. PFHxS is used in similar applications but has different physicochemical properties.
Conclusion
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- is a versatile compound with unique properties and a wide range of applications in chemistry, biology, medicine, and industry. Its high chemical stability, surfactant properties, and ability to interact with biological membranes make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
68239-74-7 |
|---|---|
Molecular Formula |
C11H12F13NO3S |
Molecular Weight |
485.26 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methylhexane-1-sulfonamide |
InChI |
InChI=1S/C11H12F13NO3S/c1-25(4-2-3-5-26)29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22/h26H,2-5H2,1H3 |
InChI Key |
UXBLTIRZNSMGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCO)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















